6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core, substituted with various functional groups such as amino, methoxyphenyl, and benzo[d]imidazolyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.
Substitution with Methoxyphenyl and Benzo[d]imidazolyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides as starting materials.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include various derivatives with modified functional groups.
Scientific Research Applications
6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share the benzo[d]imidazolyl group and may have similar biological activities.
Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share the pyrrolo[2,3-b]pyrazine core and may have similar chemical properties.
Amino-Substituted Compounds: These compounds share the amino group and may have similar reactivity.
The uniqueness of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with significant biological activity. This compound features a unique heterocyclic structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C23H16N8O
- Molecular Weight : 420.4 g/mol
- CAS Number : 6144-80-5
- IUPAC Name : 6-amino-5-(3-methoxyphenyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as amino and methoxyphenyl enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound displayed potent antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics such as Ciprofloxacin .
Anticancer Potential
Research indicates that the compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition : The IC50 values for these targets ranged from 0.52 to 31.64 μM, indicating a strong potential for anticancer applications .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity:
- The pyrrolo[2,3-b]pyrazine core is essential for the interaction with biological targets.
- Substituents such as the methoxyphenyl group and the benzo[d]imidazolyl moiety enhance solubility and bioavailability, critical factors for effective pharmacological action .
Study on Antimicrobial Efficacy
In a comparative study evaluating various derivatives, one particular derivative (designated as 7b) was noted for its exceptional antimicrobial efficacy. It demonstrated not only bactericidal activity but also synergistic effects when combined with other antibiotics . This highlights the potential for developing combination therapies using this compound.
Investigation of Anticancer Activity
Another study focused on the anticancer properties of this compound revealed that it effectively inhibited cancer cell lines through modulation of key signaling pathways. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents .
Properties
CAS No. |
6144-80-5 |
---|---|
Molecular Formula |
C23H16N8O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-amino-5-(3-methoxyphenyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H16N8O/c1-30-18-9-4-3-8-15(18)28-22(30)19-20-23(29-17(12-25)16(11-24)27-20)31(21(19)26)13-6-5-7-14(10-13)32-2/h3-10H,26H2,1-2H3 |
InChI Key |
SCZDQVWAGKLHIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)C5=CC(=CC=C5)OC)N |
Origin of Product |
United States |
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